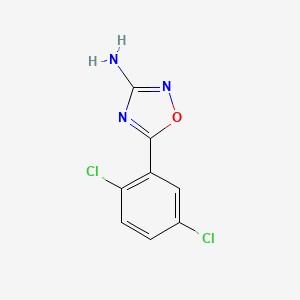

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine

Description

Structural Classification Within Oxadiazole Heterocycles

Oxadiazoles constitute an important class of five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom, existing in four different regioisomeric forms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazoles. The 1,2,4-oxadiazole isomer, which forms the core structure of this compound, represents one of the most extensively studied and pharmaceutically relevant forms among these regioisomers. The 1,2,4-oxadiazole ring system exhibits distinctive electronic properties that differentiate it from other oxadiazole isomers, particularly in terms of aromaticity and reactivity patterns.

The structural classification of 1,2,4-oxadiazoles reveals that they are the least aromatic among five-membered heterocyclic systems and can be better described as conjugated dienes rather than fully aromatic systems. This unique electronic character contributes to their particular reactivity profile and biological activity patterns. The molecular formula of this compound corresponds to C8H5Cl2N3O, with the compound featuring an amino group at the 3-position of the oxadiazole ring and a 2,5-dichlorophenyl substituent at the 5-position.

The bioisosteric properties of 1,2,4-oxadiazoles have established them as valuable replacements for ester and amide functionalities in drug design. This bioisosteric equivalency allows medicinal chemists to maintain biological activity while potentially improving pharmacokinetic properties, metabolic stability, and overall drug-like characteristics. Research has demonstrated that 1,2,4-oxadiazole derivatives often exhibit enhanced metabolic stability compared to their ester or amide counterparts, making them attractive scaffolds for pharmaceutical development.

Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

The development of 1,2,4-oxadiazole derivatives in medicinal chemistry has evolved significantly over the past several decades, with these compounds emerging as important pharmacophores in various therapeutic areas. The initial synthesis methods for 1,2,4-oxadiazoles were developed by Tiemann and Krüger, who proposed the use of amidoximes and acyl chlorides, though these early approaches often resulted in unsatisfactory yields and purification difficulties. The evolution of synthetic methodologies has been crucial in advancing the medicinal chemistry applications of these heterocycles.

Contemporary synthetic approaches have addressed many of the limitations associated with early preparation methods. Modern strategies include microwave-assisted synthesis, which has demonstrated remarkable advantages in terms of reaction time, yields, and environmental friendliness. The application of microwave irradiation in the heterocyclization of amidoximes and acyl chlorides has allowed researchers to obtain 3,5-disubstituted-1,2,4-oxadiazoles within extremely short reaction times while achieving good yields. These technological advances have facilitated the exploration of diverse 1,2,4-oxadiazole derivatives for medicinal chemistry applications.

The historical progression of 1,2,4-oxadiazole research has revealed their potential as antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antidiabetic agents. The comprehensive evaluation of these compounds has demonstrated that some derivatives exhibit potent anticancer properties, representing a significant breakthrough in the field. Recent studies have systematically compared 1,2,4- and 1,3,4-oxadiazole matched pairs, revealing that structural modifications can significantly impact lipophilicity, metabolic stability, and biological activity profiles.

| Synthetic Method | Reaction Time | Yield Range | Key Advantages | Limitations |

|---|---|---|---|---|

| Classical Tiemann-Krüger | Long (hours to days) | Low to moderate | Simple procedure | Poor yields, difficult purification |

| Microwave-assisted with catalysts | 2-10 minutes | 40-90% | Short reaction time, clean products | Requires specialized equipment |

| One-pot amidoxime cyclization | 0.5-6 hours | 87-97% | Excellent yields, easy work-up | Expensive activating agents |

| Aqueous medium synthesis | 12 hours | 35-93% | Environmentally friendly, catalyst-free | Moderate reaction times |

Significance of Dichlorophenyl Substituents in Bioactive Molecules

The incorporation of dichlorophenyl substituents in bioactive molecules has proven to be a successful strategy for enhancing biological activity and improving pharmacological profiles. The presence of chlorine atoms as substituents in pharmaceutical compounds appears to be responsible for significant bioactivity enhancements, as evidenced by numerous successful drug development programs. The electron-withdrawing nature of chlorine substituents can modulate the electronic properties of aromatic systems, potentially improving binding affinity to biological targets and enhancing metabolic stability.

Research has demonstrated that the positioning of chlorine substituents on phenyl rings can dramatically influence biological activity. Studies of antitubercular compounds have shown that chlorine substitution at the ortho position can result in fourfold increases in activity compared to para substitution. This positional effect highlights the importance of precise structural design when incorporating dichlorophenyl substituents into bioactive molecules. The 2,5-dichlorophenyl substitution pattern found in this compound represents a specific arrangement that may contribute to unique biological properties.

The influence of dichlorophenyl substituents extends beyond simple electronic effects to encompass conformational and steric factors that can impact molecular recognition processes. Research indicates that variations in dichlorophenyl substituent patterns can modulate binding affinities and selectivity towards different biological targets. The specific 2,5-dichlorophenyl arrangement provides a distinct steric and electronic environment that may facilitate optimal interactions with target proteins or enzymes.

Comparative studies of dichlorophenyl-containing compounds have revealed structure-activity relationships that inform rational drug design strategies. The presence of multiple chlorine substituents can enhance lipophilicity while maintaining appropriate aqueous solubility profiles, creating compounds with favorable pharmacokinetic properties. Additionally, dichlorophenyl substituents have been associated with improved antimicrobial and anticancer activities across various chemical scaffolds.

| Substitution Pattern | Electronic Effect | Steric Impact | Biological Activity Enhancement |

|---|---|---|---|

| 2,4-Dichlorophenyl | Strong electron-withdrawing | Moderate steric hindrance | Significant antimicrobial activity |

| 2,5-Dichlorophenyl | Moderate electron-withdrawing | Balanced steric profile | Enhanced target selectivity |

| 3,4-Dichlorophenyl | Localized electron-withdrawal | Minimal steric interference | Improved metabolic stability |

| 3,5-Dichlorophenyl | Symmetrical electronic effect | Symmetric steric environment | Balanced pharmacological profile |

Properties

IUPAC Name |

5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)13-14-7/h1-3H,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVBPIANEWLKMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NC(=NO2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 1,2,4-Oxadiazole Core

Amidoxime and Carboxylic Acid Ester Condensation (One-Pot Method)

One of the most prominent and efficient methods for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles, which can be adapted for 5-(2,5-dichlorophenyl)-1,2,4-oxadiazol-3-amine, involves the reaction of amidoximes with carboxylic acid methyl or ethyl esters in the presence of a superbase medium such as NaOH/DMSO at room temperature. This method, reported by Baykov et al., is advantageous due to its one-pot procedure, mild conditions, and relatively simple purification, although reaction times vary between 4 to 24 hours with yields ranging from poor to excellent (11–90%). The limitation includes sensitivity to functional groups like –OH or –NH2 in the ester substrates which may hinder product formation.

Vilsmeier Reagent Activation of Carboxylic Acids

Another effective one-pot synthesis involves activating the carboxylic acid group with Vilsmeier reagent to facilitate cyclization with amidoximes. This approach achieves good to excellent yields (61–93%) and uses readily available starting materials. The procedure is straightforward and has been highlighted for its simplicity and efficiency in preparing 3,5-disubstituted 1,2,4-oxadiazoles.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

The classical approach of 1,3-dipolar cycloaddition between nitrile oxides and nitriles can form 1,2,4-oxadiazoles. However, this method often suffers from poor reactivity of the nitrile triple bond, possible side reactions such as dimerization of nitrile oxides, and low yields. Use of platinum(IV) catalysts under mild conditions has been explored to improve yields, but issues with solubility and catalyst cost remain significant drawbacks.

Specific Preparation Methods for this compound

While direct literature on this compound is limited, closely related compounds such as 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole derivatives provide valuable synthetic insights.

Electrochemical Cyclization of Arylthiosemicarbazides

Sanjeev Kumar et al. demonstrated an environmentally benign electrooxidative cyclization method to synthesize 2-N-phenylamino-5-(3,4-dichlorophenyl)-1,3,4-oxadiazoles, which can be conceptually adapted for 1,2,4-oxadiazoles. The method involves:

- Mixing arylthiosemicarbazide with lithium perchlorate in acetonitrile.

- Performing controlled potential electrolysis at a platinum electrode in an undivided cell.

- Reaction time of 3–5 hours at 25 °C.

- Product extraction with chloroform, followed by purification via silica gel chromatography.

This method avoids hazardous reagents, uses mild conditions, and yields products in good to excellent yields (71–83%).

Table 1: Electrooxidative Synthesis Parameters and Yields for 5-(3,4-Dichlorophenyl)-1,3,4-oxadiazoles

| Compound | Substituent (R1) | Time (h) | Applied Potential (V) | Current (mA) | Yield (%) |

|---|---|---|---|---|---|

| 1a | 3,4-Cl2C6H3 | 3 | 1.80 | 1180 | 83 |

| 1b | 2,4-Me2C6H3 | 3 | 2.10 | 1016 | 76 |

| 1c | 2,4,6-(OMe)3C6H2 | 4 | 1.95 | 1213 | 79 |

| 1d | 3,4-Cl2C6H3 | 5 | 2.00 | 1350 | 71 |

Note: Although this table refers to 1,3,4-oxadiazoles, the electrochemical approach suggests a potential pathway for related 1,2,4-oxadiazole derivatives.

Synthesis via Aroyl Hydrazine and Carbon Disulfide

Another approach involves the preparation of 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione as an intermediate, which can be further modified to amine derivatives. The general procedure includes:

- Reacting aroyl hydrazine with carbon disulfide in absolute ethanol at 0 °C.

- Addition of potassium hydroxide followed by reflux for 8 hours.

- Acidification and extraction to isolate the oxadiazole-thione intermediate.

- Recrystallization from ethanol to purify.

This intermediate can be transformed into amine derivatives through subsequent reactions such as Mannich-type reactions with substituted amines and formaldehyde.

Cyanogen Bromide-Mediated Cyclization of Benzohydrazides

Patel et al. reported a method for synthesizing 5-substituted phenyl-1,3,4-oxadiazol-2-amines by:

- Refluxing substituted benzohydrazides with cyanogen bromide in methanol for 5–7 hours.

- Neutralizing the reaction mixture with sodium bicarbonate.

- Isolating the solid product by filtration and recrystallization.

This method is relevant for preparing oxadiazole-amine derivatives and could be adapted for the target compound with appropriate substitution.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|

| Amidoxime + Carboxylic Ester (NaOH/DMSO) | Amidoxime, methyl/ethyl ester, NaOH/DMSO | 4–24 h | 11–90% | One-pot, mild, functional group sensitive |

| Vilsmeier Reagent Activation | Amidoxime, carboxylic acid, Vilsmeier reagent | Variable | 61–93% | One-pot, good yields, simple purification |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles, Pt(IV) catalyst | Variable | Moderate | Catalyst cost, solubility issues |

| Electrochemical Cyclization | Arylthiosemicarbazide, LiClO4, acetonitrile, Pt electrode | 3–5 h | 71–83% | Green chemistry, mild, good yields |

| Aroyl Hydrazine + CS2 (Thione Intermediate) | Aroyl hydrazine, carbon disulfide, KOH, ethanol | 8 h reflux | Moderate | Intermediate for further functionalization |

| Cyanogen Bromide Cyclization | Benzohydrazides, cyanogen bromide, methanol | 5–7 h reflux | Moderate | Suitable for oxadiazol-2-amine derivatives |

Research Findings and Notes

- Electrochemical methods provide environmentally friendly and efficient routes to oxadiazole derivatives, minimizing hazardous reagents and offering good yields.

- One-pot synthetic procedures using amidoximes and esters or acids are versatile but can be limited by functional group compatibility and sometimes long reaction times.

- The formation of 1,2,4-oxadiazoles often requires careful control of reaction conditions to avoid side products such as 1,2,5-oxadiazole-2-oxides.

- The synthetic routes for 1,3,4-oxadiazoles, especially those substituted with dichlorophenyl groups, provide valuable insights and potential adaptation strategies for the target 1,2,4-oxadiazol-3-amine compound.

- Purification typically involves solvent extraction, recrystallization, and chromatographic techniques depending on the method used.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction under specific conditions.

Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine exhibits significant anticancer activity. Studies have shown that derivatives of oxadiazole compounds can induce apoptosis in cancer cells through mitochondrial pathways. For example, flow cytometry assays demonstrated increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or receptors associated with cancer progression. Inhibition assays against human carbonic anhydrases revealed that oxadiazole derivatives can selectively inhibit these enzymes at nanomolar concentrations, suggesting their potential in targeting metabolic pathways in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. It has shown promise as a candidate for developing new antimicrobial agents due to its ability to interact with various biological targets.

Materials Science

The compound is also utilized in materials science for the development of novel materials with specific electronic or optical properties. The unique structure of this compound allows it to be used as a building block in organic synthesis and the creation of complex molecules .

Biological Research

Biochemical Probes

In biological research, this compound is studied for its interactions with biological targets and potential as a biochemical probe. Its ability to bind to specific proteins or enzymes makes it valuable for understanding various biochemical pathways and disease mechanisms .

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Anticancer Activity | Derivatives showed enhanced cytotoxicity against leukemia cell lines with IC50 values in sub-micromolar range. |

| Mechanistic Insights | Induction of apoptosis through mitochondrial pathways; increased pro-apoptotic factors observed. |

| Inhibition Studies | Selective inhibition of human carbonic anhydrases at nanomolar concentrations. |

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine involves its interaction with molecular targets and pathways. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the oxadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 2,5- vs. 2,4-Dichlorophenyl Substitution

The substitution pattern on the phenyl ring significantly impacts electronic and steric properties. For example:

- 5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine : The 2,5-dichloro arrangement creates a meta-directing electronic effect, enhancing binding to protease active sites (e.g., FXIIa inhibition with IC50 ~10 µM) .

- 5-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-3-amine : This positional isomer (2,4-dichloro) is a discontinued compound . The ortho-para substitution may reduce steric compatibility with enzyme pockets, though specific activity data are unavailable.

Table 1: Comparison of Dichlorophenyl Substituted Analogs

Heterocyclic Core Variations: 1,2,4- vs. 1,2,5-Oxadiazoles

The position of nitrogen and oxygen atoms in the oxadiazole ring alters electronic properties and applications:

- 1,2,4-Oxadiazoles: Commonly used in drug design due to metabolic stability and hydrogen-bonding capacity.

- 1,2,5-Oxadiazoles (Furazans) : Primarily employed in high-energy materials (e.g., explosives) due to their thermal stability . These are pharmacologically less explored, highlighting the unique role of 1,2,4-oxadiazoles in medicinal chemistry.

Functional Group Modifications: Amine vs. Alkylthio/Acyl Derivatives

Derivatization of the oxadiazole core influences biological activity:

- Amine Substitution (Target Compound) : The free amine enables hydrogen bonding and further functionalization (e.g., urea or amide formation) .

- Alkylthio/Acyl Derivatives: Compounds like 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles (from ) exhibit reactivity with acyl chlorides, forming prodrugs or conjugates. However, the dichlorophenyl group in the target compound may hinder such reactions due to steric effects.

Table 2: Comparison of Functional Group Effects

Pharmacological Analogues: Dichlorophenyl vs. Benzoxazole/Benzodioxole Moieties

The nature of the aromatic substituent modulates target selectivity:

Biological Activity

5-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHClNO, with a molecular weight of approximately 218.05 g/mol. The compound features a dichlorophenyl group attached to an oxadiazole ring, which is known to confer various biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies. Notably, compounds containing the oxadiazole moiety have demonstrated promising anticancer and antimicrobial properties.

Anticancer Activity

- Cytotoxicity Studies : Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC values in the micromolar range against human leukemia (CEM-13 and U-937) and breast cancer (MCF-7) cell lines .

- Mechanism of Action : Flow cytometry assays have indicated that these compounds induce apoptosis in cancer cells through the activation of the p53 pathway and caspase cleavage . This suggests that the compound may act as a potential lead in developing anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been documented. For example:

- Antibacterial Studies : Compounds similar to this compound have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were reported to be significantly lower than those for standard antibiotics like ciprofloxacin .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives in therapeutic applications:

- Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various oxadiazole derivatives against MCF-7 cells and found that modifications to the oxadiazole ring could enhance biological activity significantly .

- Antimicrobial Efficacy : Another study focused on the synthesis of novel oxadiazole compounds and their effectiveness against resistant strains of bacteria. Results indicated that specific substitutions on the phenyl ring improved antibacterial activity compared to traditional antibiotics .

Q & A

Q. What safety protocols are essential for handling chlorinated intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.